molecular formula C11H15NOS B1474194 (1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol CAS No. 2165665-38-1

(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol

Cat. No. B1474194
M. Wt: 209.31 g/mol
InChI Key: IQYYEWDELVWALI-GHMZBOCLSA-N
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Description

The description of an organic compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform simple starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The analysis of the chemical reactions of a compound involves studying its reactivity with various reagents under different conditions. This can provide insights into the compound’s chemical behavior and potential uses .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

Cyclopentanone Derivatives in Chemical Synthesis

Cyclopentanone and its derivatives, including potentially related compounds, are crucial in the synthesis of various chemicals. These compounds serve as fine chemical intermediates in the production of spices, solvents for the electronic industry, and other industrial applications. The production processes of cyclopentanone highlight the importance of such structures in chemical synthesis and industrial applications Sinopec Shanghai, 2011.

Sulfur Amino Acids in Biochemistry and Medicine

Research into sulfur amino acids like cysteine and methionine reveals their significant role in metabolism and disease, including fatty liver disease and metabolic syndrome. The modulation of sulfur amino acid levels affects various biological processes and disease states, illustrating the potential biomedical applications of compounds influencing sulfur metabolism J. Toohey, 2014.

Cyclodextrins in Drug Delivery Systems

Cyclodextrins are a family of cyclic oligosaccharides that have found extensive application in drug delivery systems due to their ability to form inclusion complexes with various molecules. This property enhances the solubility, stability, and bioavailability of pharmaceuticals, suggesting potential applications for cyclodextrin complexes with a wide range of compounds, including those related to "(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol" E. D. Valle, 2004.

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This information is crucial for handling and disposing of the compound safely .

Future Directions

The future directions of research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the scientific community .

properties

IUPAC Name

(1R,2R)-2-(4-aminophenyl)sulfanylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3,12H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYYEWDELVWALI-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)SC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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